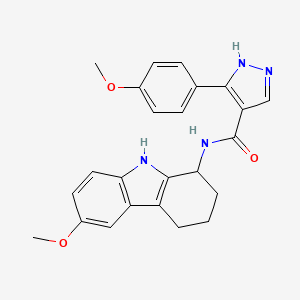
3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound. It is characterized by the presence of a methoxyphenyl group, a tetrahydrocarbazole moiety, and a pyrazole carboxamide structure. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
准备方法
合成路线和反应条件
3-(4-甲氧基苯基)-N-(6-甲氧基-2,3,4,9-四氢-1H-咔唑-1-基)-1H-吡唑-4-甲酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
吡唑环的形成: 可以通过肼与1,3-二羰基化合物的反应来实现。
甲氧基苯基的连接: 此步骤可能涉及亲电芳香取代反应或偶联反应。
四氢咔唑部分的形成: 可以通过涉及适当前体的环化反应合成。
吡唑和四氢咔唑单元的偶联: 此步骤通常涉及使用碳二亚胺或 EDCI 或 DCC 等偶联剂形成酰胺键。
工业生产方法
此类化合物的工业生产通常需要优化上述合成路线,以确保高产率、纯度和成本效益。这可能包括使用连续流反应器、自动化合成平台和可扩展的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,尤其是在甲氧基处,导致形成羟基或羰基衍生物。
还原: 还原反应可能针对吡唑环或咔唑部分,可能导致形成二氢或四氢衍生物。
常见试剂和条件
氧化剂: 高锰酸钾、三氧化铬或过氧化氢。
还原剂: 硼氢化钠、氢化铝锂或催化氢化。
取代试剂: 卤素、硝化剂或磺化剂。
主要产物
这些反应形成的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能会生成醌或醛,而还原可能会生成醇或胺。
科学研究应用
3-(4-甲氧基苯基)-N-(6-甲氧基-2,3,4,9-四氢-1H-咔唑-1-基)-1H-吡唑-4-甲酰胺在科学研究中可能有多种应用,包括:
药物化学: 作为针对特定生物途径开发新药的先导化合物。
生物学研究: 研究其对细胞过程、酶活性或受体结合的影响。
工业应用: 用作合成更复杂分子的中间体或用作化学过程中的功能材料。
作用机制
3-(4-甲氧基苯基)-N-(6-甲氧基-2,3,4,9-四氢-1H-咔唑-1-基)-1H-吡唑-4-甲酰胺的作用机制将取决于其特定的生物靶点。可能的机制可能包括:
酶抑制: 结合到酶的活性位点,从而抑制其活性。
受体调节: 与细胞受体相互作用,导致信号转导途径发生变化。
DNA嵌入: 插入DNA碱基对之间,影响复制和转录过程。
相似化合物的比较
类似化合物
3-(4-甲氧基苯基)-N-(2,3,4,9-四氢-1H-咔唑-1-基)-1H-吡唑-4-甲酰胺: 缺少四氢咔唑部分的甲氧基。
3-(4-羟基苯基)-N-(6-甲氧基-2,3,4,9-四氢-1H-咔唑-1-基)-1H-吡唑-4-甲酰胺: 在苯环上含有羟基而不是甲氧基。
独特性
甲氧基的存在以及吡唑和四氢咔唑单元的特定排列可能赋予 3-(4-甲氧基苯基)-N-(6-甲氧基-2,3,4,9-四氢-1H-咔唑-1-基)-1H-吡唑-4-甲酰胺独特的生物活性或化学性质,使其区别于类似化合物。
生物活性
The compound 3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O3 with a molecular weight of approximately 364.4 g/mol. The structural uniqueness arises from the combination of a methoxy-substituted phenyl group and a tetrahydrocarbazole moiety, which may enhance its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Key steps may include:
- Formation of the pyrazole ring : Utilizing appropriate reagents to construct the pyrazole framework.
- Carbazole modification : Introducing methoxy groups at specific positions on the carbazole structure.
- Final coupling reactions : Linking the pyrazole and carbazole moieties to yield the final product.
Anticancer Activity
Research indicates that derivatives of carbazole and pyrazole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins and activation of caspases .
- Case Study : In vitro studies demonstrated that related compounds showed cytotoxicity against multiple cancer cell lines (e.g., A549 lung adenocarcinoma) with IC50 values in the low micromolar range .
Anticonvulsant Properties
Compounds structurally similar to this pyrazole derivative have been evaluated for anticonvulsant activity:
- Experimental Models : In picrotoxin-induced convulsion models, certain analogs exhibited protective effects against seizures .
- Structure-Activity Relationship (SAR) : The presence of methoxy groups was correlated with increased anticonvulsant efficacy, suggesting that modifications at these positions could enhance activity .
Neuroprotective Effects
The dual functionality from both methoxyphenyl and carbazole moieties may contribute to neuroprotective effects:
- Mechanisms : Potential mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| N-(6-Methoxycarbazole)acetamide | Simpler structure without phenyl group | Neuroprotective effects |
| N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide | Chlorine substitution influencing biological activity | Anticancer properties |
属性
分子式 |
C24H24N4O3 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-30-15-8-6-14(7-9-15)22-19(13-25-28-22)24(29)27-21-5-3-4-17-18-12-16(31-2)10-11-20(18)26-23(17)21/h6-13,21,26H,3-5H2,1-2H3,(H,25,28)(H,27,29) |
InChI 键 |
XZJOHQBJSOHSFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















